KAAD-Cyclopamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: KAAD-Cyclopamine is synthesized through a series of chemical reactions starting from Cyclopamine. The synthesis involves the modification of Cyclopamine by introducing a keto group and an aminoethyl-aminocaproyl-dihydrocinnamoyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is often produced in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: KAAD-Cyclopamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
KAAD-Cyclopamine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the Hedgehog signaling pathway and its role in various chemical processes.
Biology: The compound is employed to investigate the biological functions of the Hedgehog pathway in cell differentiation, proliferation, and migration.
Medicine: this compound is used in cancer research to study its effects on tumor growth and metastasis. .
Industry: The compound is utilized in the development of new therapeutic agents and in the study of drug resistance mechanisms
Mechanism of Action
KAAD-Cyclopamine exerts its effects by binding to the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway. By inhibiting Smo, the compound prevents the activation of downstream signaling molecules, such as Gli1, which are involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and metastasis in cancer cells .
Comparison with Similar Compounds
KAAD-Cyclopamine is compared with other similar compounds, such as:
Cyclopamine: The parent compound, which also inhibits the Hedgehog pathway but with lower potency.
Jervine: Another steroidal alkaloid with similar inhibitory effects on the Hedgehog pathway.
Veratramine: A non-teratogenic but toxic Veratrum alkaloid
Uniqueness: this compound is unique due to its higher potency and specificity in inhibiting the Hedgehog signaling pathway compared to its analogs. It has an IC50 value of 20 nM, making it significantly more effective than Cyclopamine, which has an IC50 value of 300 nM .
Properties
Molecular Formula |
C44H63N3O4 |
---|---|
Molecular Weight |
698.0 g/mol |
IUPAC Name |
N-[2-[(3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-oxospiro[1,2,4,6,6a,6b,7,8,11,11a-decahydrobenzo[a]fluorene-9,2'-3,3a,5,6,7,7a-hexahydrofuro[3,2-b]pyridine]-4'-yl]ethyl]-6-(3-phenylpropanoylamino)hexanamide |
InChI |
InChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)/t29-,31+,35-,36-,38-,39+,42-,43-,44-/m0/s1 |
InChI Key |
WDHRPWOAMDJICD-FOAQWNCLSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6CC(=O)CC[C@@]6([C@H]5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7 |
Origin of Product |
United States |
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